

history and development of the CLDQ instrument

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An In-Depth Technical Guide to the Chronic Liver Disease Questionnaire (**CLDQ**)

Introduction

The Chronic Liver Disease Questionnaire (**CLDQ**) is a specialized, patient-reported outcome (PRO) instrument designed to measure the health-related quality of life (HRQL) in individuals with chronic liver disease.^{[1][2]} Developed in 1999 by Dr. Zobair M. Younossi and a team of researchers, the **CLDQ** addresses the need for a disease-specific tool that can capture the nuanced impact of liver conditions on a patient's life, which generic health surveys might miss.^{[1][3][4]} This guide provides a comprehensive overview of the **CLDQ**'s history, its core components, methodologies for its use, and its application in clinical research and drug development.

History and Development

The development of the original **CLDQ** was a rigorous, multi-step process aimed at ensuring the instrument was both comprehensive and relevant to patients' experiences.^{[1][5]}

- Item Generation: The initial phase involved identifying potential items that affect the quality of life of those with chronic liver disease. This was achieved by gathering responses from 60 patients, consulting with 20 liver disease experts, and conducting an extensive literature search, resulting in a list of 156 potential items.^{[1][5]}

- Item Reduction: This extensive list was then presented to a new group of 75 patients, who rated the importance of each item. Items that over 50% of this group identified as problematic and important were retained, narrowing the list down to 35 items.[1]
- Factor Analysis and Domain Creation: Through factor analysis, the researchers grouped the refined items into six distinct domains. After removing redundant questions, the final questionnaire comprised 29 items.[1][5]
- Pre-testing and Validation: The 29-item questionnaire was pre-tested with 10 patients who confirmed its clarity and ease of completion, typically taking about 10 minutes.[1][5] Subsequent validation in a larger cohort of 133 patients demonstrated that the **CLDQ** could distinguish between different stages of liver disease severity.[1]

Since its initial development, the **CLDQ** has been adapted for specific liver conditions, leading to several specialized versions:

- **CLDQ-HCV**: For patients with Hepatitis C.[3][6]
- **CLDQ-NASH**: For patients with non-alcoholic steatohepatitis.[3][7][8]
- **CLDQ-NAFLD**: For patients with non-alcoholic fatty liver disease.[3]
- **CLDQ-PSC**: For patients with primary sclerosing cholangitis.[3][9]
- **CLDQ-MASH**: For patients with metabolic dysfunction-associated steatohepatitis.[3]

The availability of these versions allows for more precise measurement of HRQL in specific patient populations. The **CLDQ** has also been translated into 99 different languages, facilitating its use in global clinical trials.[3]

Core Instrument Details

The standard **CLDQ** consists of 29 items organized into six domains that assess various aspects of a patient's well-being.[1][10] The **CLDQ-NASH**, a commonly used adaptation, expands this to 36 items across six similar domains.[7][8]

Each question is answered on a 7-point Likert scale, where patients rate the frequency of their symptoms or feelings over the past two weeks.[9][10] Scores range from 1 ("all of the time") to

7 ("none of the time"), with lower scores indicating a greater impairment in quality of life.[\[7\]](#)[\[10\]](#)

The domains covered by the **CLDQ** are:

- Fatigue
- Activity / Energy
- Emotional Function
- Abdominal Symptoms
- Systemic Symptoms
- Worry

A total score is calculated by averaging the scores of the individual items or the domain scores.
[\[9\]](#)

Quantitative Data and Validation

The **CLDQ** and its variants have undergone extensive psychometric testing to establish their reliability and validity. The following tables summarize key quantitative data from various validation studies.

Table 1: Internal Consistency (Cronbach's Alpha)

Study Population	CLDQ Version	Number of Domains	Cronbach's Alpha Range	Citation(s)
Chronic Hepatitis C	CLDQ-HCV	4	0.84 to 0.94	[6]
Biopsy-Proven NASH	CLDQ-NASH	6	0.80 to 0.94	[8]
Chronic Liver Disease (Thai)	CLDQ (Translated)	6	> 0.93	[10]

Cronbach's alpha is a measure of internal consistency, with values > 0.70 generally considered acceptable.

Table 2: Test-Retest Reliability (Intraclass Correlation Coefficient - ICC)

Study Population	CLDQ Version	Time Interval	ICC Range	Citation(s)
Chronic Hepatitis C	CLDQ-HCV	Multiple Administrations	0.84 to 0.93	[6]
Chronic Liver Disease (Thai)	CLDQ (Translated)	1 to 4 weeks	0.68 to 0.90	[10]

ICC measures the reliability of a tool over time. Values > 0.75 are generally considered to indicate good reliability.

Table 3: Convergent Validity with SF-36 Health Survey

Study Population	CLDQ Version	SF-36 Component	Correlation (rho or r)	Citation(s)
Biopsy-Proven NASH	CLDQ-NASH	Activity vs. Physical Functioning	0.70	[8]
Biopsy-Proven NASH	CLDQ-NASH	Emotional vs. Mental Health	0.72	[8]
Biopsy-Proven NASH	CLDQ-NASH	Fatigue vs. Vitality	0.75	[8]
Biopsy-Proven NASH	CLDQ-NASH	Systemic vs. Body Pain	0.72	[8]
NASH Adults	CLDQ	Physical Component Summary (PCS)	0.76	[4]
NASH Adults	CLDQ	Mental Component Summary (MCS)	0.56	[4]

Convergent validity assesses the degree to which two measures that theoretically should be related are in fact related.

Experimental Protocols: Administration and Scoring

The protocol for utilizing the **CLDQ** in a research or clinical setting is straightforward, ensuring consistency and reliability of the data collected.

Administration Protocol

- Patient Selection: Patients must have a confirmed diagnosis of chronic liver disease. Exclusion criteria typically include conditions that could confound the HRQL assessment, such as active hepatic encephalopathy or other severe, active medical conditions.[10]
- Informed Consent: Prior to administration, the purpose of the questionnaire is explained to the patient, and written informed consent is obtained.[10]

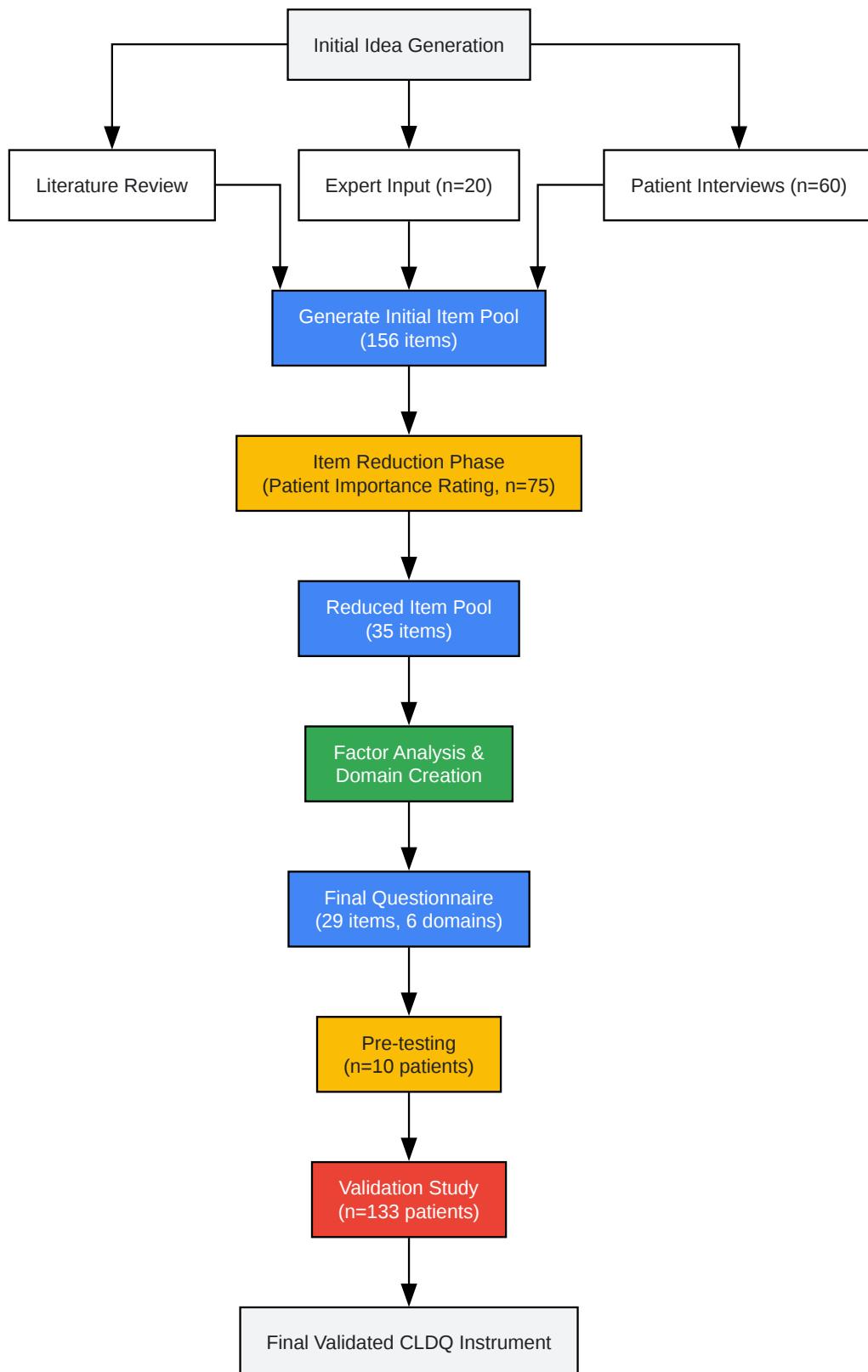
- Patient Instructions: Patients are instructed to respond to each question based on their experiences over the preceding two weeks.
- Self-Administration: The **CLDQ** is designed as a self-administered questionnaire.[11] This minimizes interviewer bias. It is typically completed in about 10 minutes.[1]
- Data Collection: Completed questionnaires are collected, and demographic and clinical data are abstracted from medical records for correlational analysis.[12]

Scoring Protocol

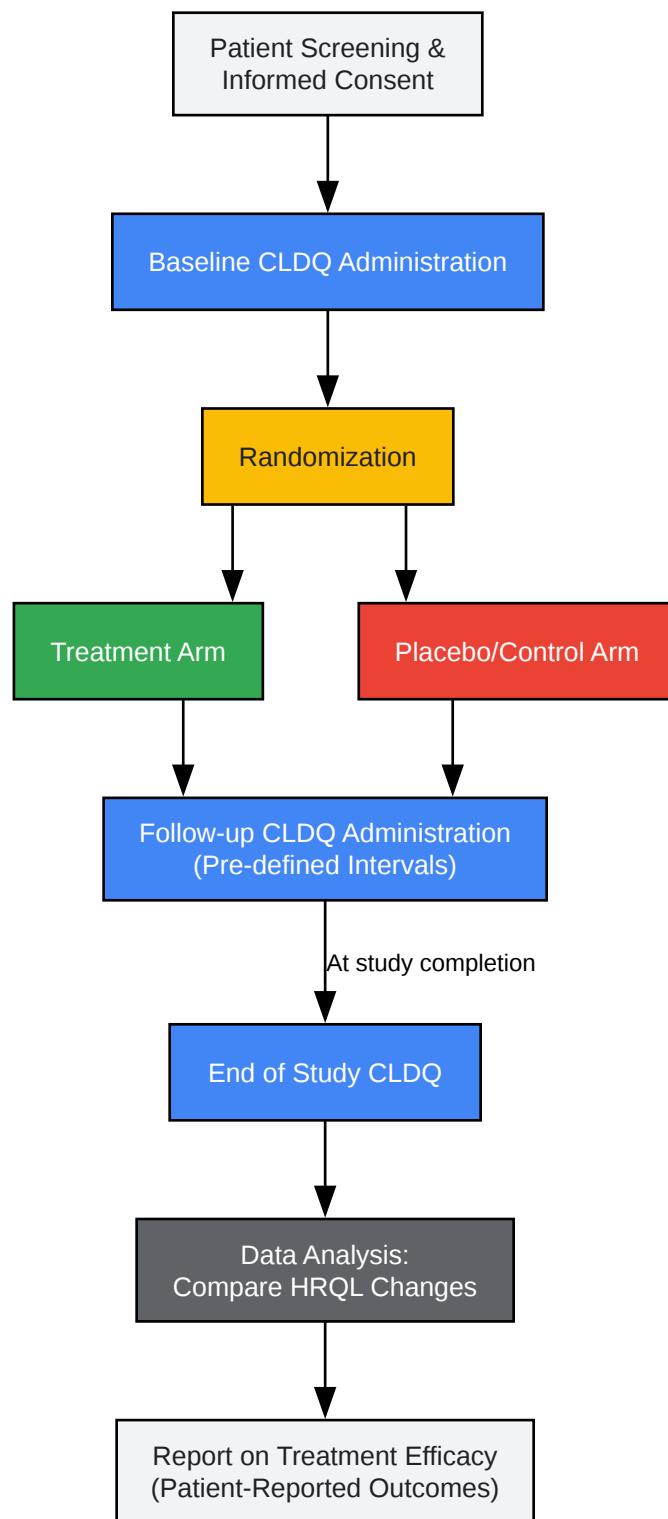
- Item Scoring: Each of the items is scored on a 1 to 7 scale.
- Domain Score Calculation: The scores for all items within a specific domain are summed and then divided by the number of items in that domain.[13]
- Total Score Calculation: The total **CLDQ** score is derived by calculating the average of the six domain scores.[9][14]
- Data Interpretation: Lower scores consistently indicate a poorer health-related quality of life. [7] The scores can be correlated with clinical markers of disease severity, such as the Child-Pugh score, to provide a comprehensive picture of the patient's health status.[15]

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes related to the **CLDQ**.

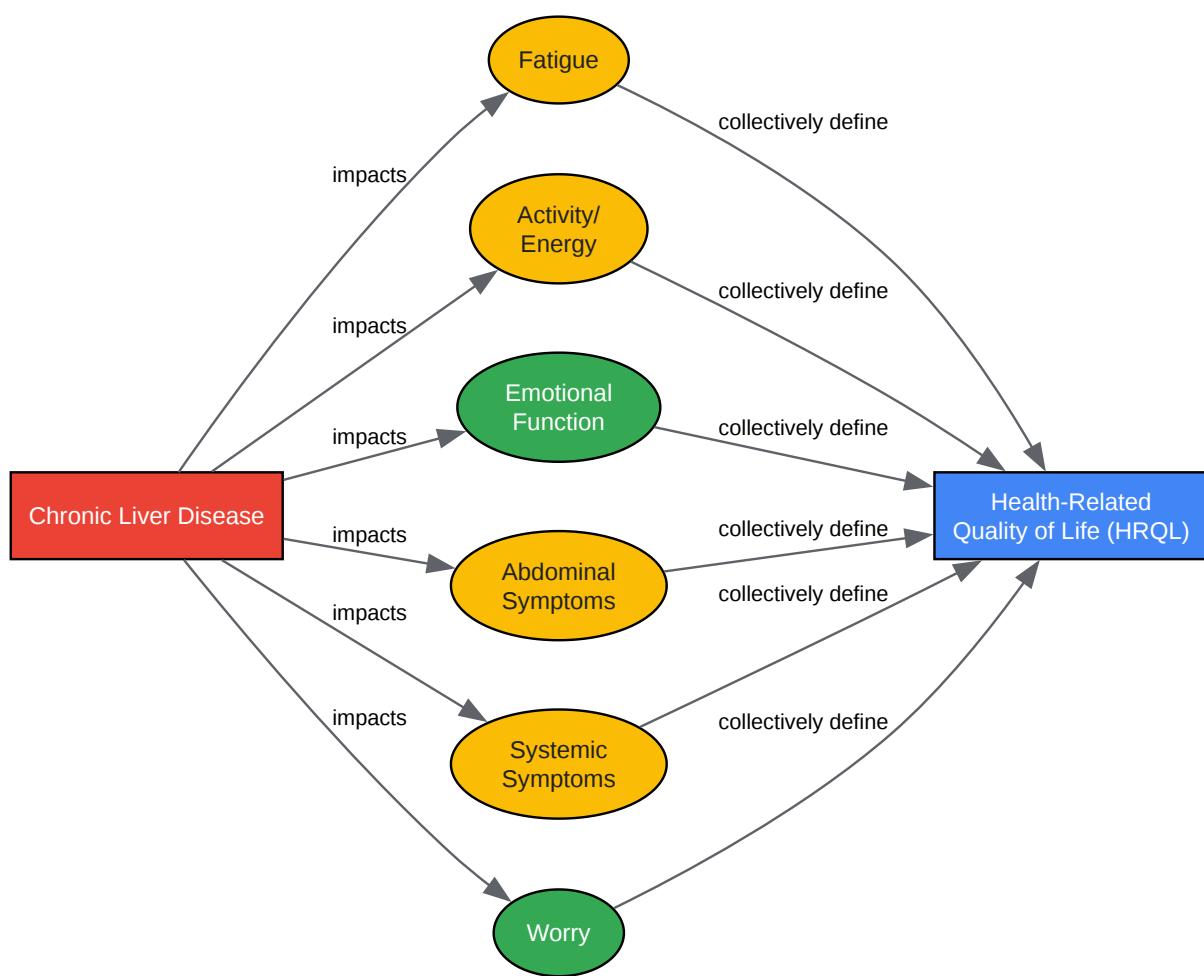
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Caption: Workflow of the original **CLDQ** development and validation process.



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Caption: Generalized workflow for using the **CLDQ** in a clinical trial setting.



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Caption: Logical relationship between chronic liver disease, **CLDQ** domains, and HRQL.

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